molecular formula C14H14O2 B8383545 1,2,3,4-Tetrahydro-9,10-anthracenediol

1,2,3,4-Tetrahydro-9,10-anthracenediol

Cat. No. B8383545
M. Wt: 214.26 g/mol
InChI Key: DSZUZSDISUPSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04365100

Procedure details

A process for the preparation of 1,2,3,4-tetrahydro-9,10-anthracene-diol, in which catalytic hydrogenation of 1,4,4a,9a-tetrahydro-anthraquinone is carried out in the liquid phase to give 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione followed by isomerization of the latter in the presence of an acid to give 1,2,3,4-tetrahydro-9,10-anthracene-diol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:14]2[C:5](=[C:6]([OH:16])[C:7]3[C:12]([C:13]=2[OH:15])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:4][CH2:3][CH2:2]1.C1C2C(C(=O)C3C(C2=O)=CC=CC=3)CC=C1>>[CH2:4]1[CH:5]2[CH:14]([C:13](=[O:15])[C:12]3[C:7]([C:6]2=[O:16])=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2=C(C3=CC=CC=C3C(=C12)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CCC2C(C3=CC=CC=C3C(C12)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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